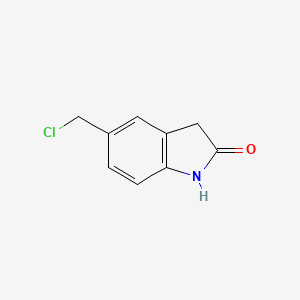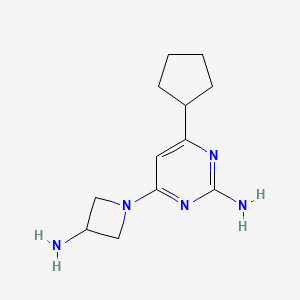
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride is an organic compound that features a cyclohexanone core with a morpholinomethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholinomethyl)cyclohexan-1-one hydrochloride typically involves the Mannich reaction, where cyclohexanone reacts with formaldehyde and morpholine in the presence of hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(morpholinomethyl)cyclohexan-1-one hydrochloride can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
化学反应分析
Types of Reactions
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
科学研究应用
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 2-(morpholinomethyl)cyclohexan-1-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The morpholine ring can engage in hydrogen bonding and other interactions, while the cyclohexanone core provides a rigid framework that can fit into specific binding sites. This combination allows the compound to modulate biological pathways effectively.
相似化合物的比较
Similar Compounds
Morpholine derivatives: Compounds like 2-(morpholinomethyl)acrylonitrile and 2-(morpholinomethyl)cyclopentanone hydrochloride share structural similarities.
Cyclohexanone derivatives: Compounds such as 2-(aminomethyl)cyclohexanone and 2-(hydroxymethyl)cyclohexanone are structurally related.
Uniqueness
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride is unique due to the presence of both the morpholine ring and the cyclohexanone core, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, from organic synthesis to medicinal chemistry.
属性
CAS 编号 |
37408-97-2 |
|---|---|
分子式 |
C11H20ClNO2 |
分子量 |
233.73 g/mol |
IUPAC 名称 |
2-(morpholin-4-ylmethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12;/h10H,1-9H2;1H |
InChI 键 |
QKVBPNBPALPVHE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C1)CN2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)








